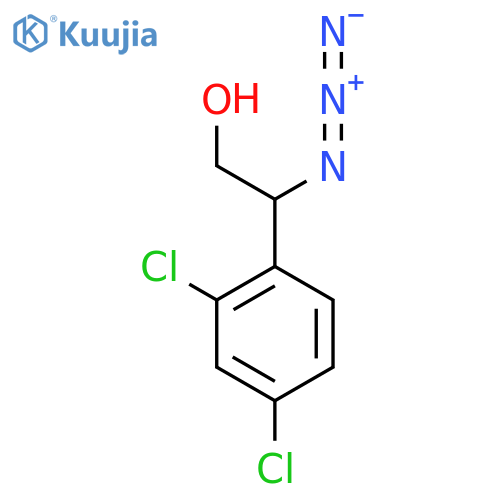Cas no 2228146-54-9 (2-azido-2-(2,4-dichlorophenyl)ethan-1-ol)

2228146-54-9 structure
商品名:2-azido-2-(2,4-dichlorophenyl)ethan-1-ol
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-azido-2-(2,4-dichlorophenyl)ethan-1-ol
- EN300-1984663
- 2228146-54-9
-
- インチ: 1S/C8H7Cl2N3O/c9-5-1-2-6(7(10)3-5)8(4-14)12-13-11/h1-3,8,14H,4H2
- InChIKey: MBCCRHBKTOWDKM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C(CO)N=[N+]=[N-])Cl
計算された属性
- せいみつぶんしりょう: 230.9966172g/mol
- どういたいしつりょう: 230.9966172g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 34.6Ų
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1984663-0.05g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 0.05g |
$660.0 | 2023-09-16 | ||
| Enamine | EN300-1984663-2.5g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 2.5g |
$1539.0 | 2023-09-16 | ||
| Enamine | EN300-1984663-0.1g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 0.1g |
$691.0 | 2023-09-16 | ||
| Enamine | EN300-1984663-5g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 5g |
$2277.0 | 2023-09-16 | ||
| Enamine | EN300-1984663-10g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 10g |
$3376.0 | 2023-09-16 | ||
| Enamine | EN300-1984663-0.5g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 0.5g |
$754.0 | 2023-09-16 | ||
| Enamine | EN300-1984663-0.25g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 0.25g |
$723.0 | 2023-09-16 | ||
| Enamine | EN300-1984663-1.0g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 1g |
$785.0 | 2023-05-23 | ||
| Enamine | EN300-1984663-5.0g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 5g |
$2277.0 | 2023-05-23 | ||
| Enamine | EN300-1984663-10.0g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 10g |
$3376.0 | 2023-05-23 |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol 関連文献
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
2228146-54-9 (2-azido-2-(2,4-dichlorophenyl)ethan-1-ol) 関連製品
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
